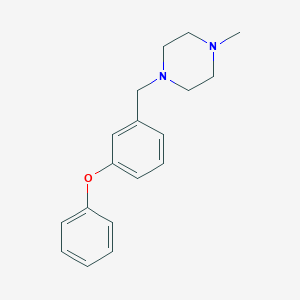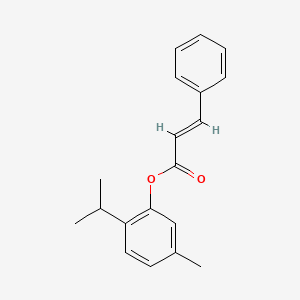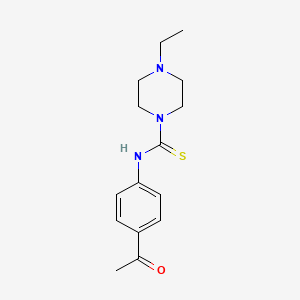![molecular formula C15H17NO5 B5811244 5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
5-[(cyclohexylcarbonyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclohexylcarbonyl)amino]isophthalic acid, commonly known as CIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of isophthalic acids and has a molecular formula of C16H17NO4.
作用機序
The mechanism of action of CIA is not fully understood. However, studies have shown that CIA can inhibit the activity of Bcl-2, a protein that plays a role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer cells and is associated with resistance to chemotherapy. By inhibiting the activity of Bcl-2, CIA can induce apoptosis in cancer cells and potentially overcome chemotherapy resistance.
Biochemical and Physiological Effects:
CIA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CIA can inhibit the growth of cancer cells by inducing apoptosis. Additionally, CIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the main advantages of using CIA in lab experiments is its ability to form stable coordination bonds with metal ions, making it a useful building block for the synthesis of MOFs. Additionally, CIA has been shown to have potential as an anticancer agent, making it a promising compound for further study.
However, there are also limitations to using CIA in lab experiments. One limitation is that the mechanism of action of CIA is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, CIA has not been extensively studied for its toxicity and safety, which could limit its potential use in pharmaceuticals.
将来の方向性
There are several future directions for the study of CIA. One direction is to further investigate its potential as an anticancer agent and optimize its use in chemotherapy. Additionally, further studies are needed to understand the mechanism of action of CIA and its potential applications in other fields such as material science and biomedicine. Finally, studies are needed to evaluate the toxicity and safety of CIA to assess its potential use in pharmaceuticals.
合成法
The synthesis of CIA involves the reaction of cyclohexylamine with isophthalic acid in the presence of a catalyst. The reaction takes place at a temperature of around 150°C under an inert atmosphere. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
科学的研究の応用
CIA has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and biomedicine. In material science, CIA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, CIA has been studied for its potential as an anticancer agent. Studies have shown that CIA can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2. Additionally, CIA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
5-(cyclohexanecarbonylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h6-9H,1-5H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCITMQZMCAMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)



![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)

![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
